molecular formula C11H14O3 B14591266 2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane CAS No. 61562-20-7

2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane

Cat. No.: B14591266
CAS No.: 61562-20-7
M. Wt: 194.23 g/mol
InChI Key: CVYCIAHDGSKGSI-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of byproducts such as water are crucial for high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and to minimize side reactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Properties

CAS No.

61562-20-7

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-4-methyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C11H14O3/c1-9-8-13-11(12-2,14-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

CVYCIAHDGSKGSI-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C2=CC=CC=C2)OC

Origin of Product

United States

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